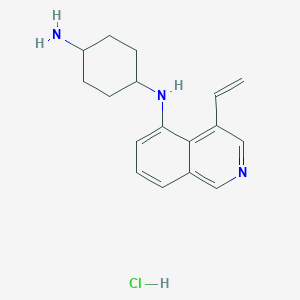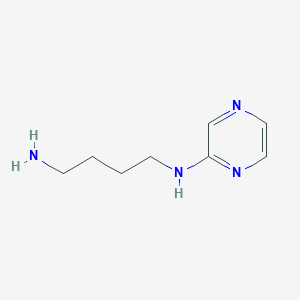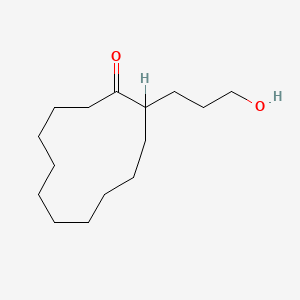
NIOSH/NJ7032600
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/NJ7032600: is a chemical compound derived from biguanide, which is known for its broad range of applications in various fields such as medicine, chemistry, and industry. Biguanides are characterized by their polynitrogenated structure, which makes them highly polar and hydrophilic
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of allylbiguanide hydrochloride typically involves the reaction of polyallylamine with guanyl-O-alkylisourea or its salt . This method, however, faces challenges in substituting the amino groups of polyallylamine with biguanide groups efficiently.
Industrial Production Methods: Industrial production methods for allylbiguanide hydrochloride are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions: NIOSH/NJ7032600 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: NIOSH/NJ7032600 is used as a ligand in coordination chemistry and as a starting material for the synthesis of nitrogen-containing heterocycles .
Biology: In biological research, allylbiguanide hydrochloride is studied for its potential antimicrobial properties and its ability to interact with biological membranes .
Medicine: In medicine, biguanides, including allylbiguanide hydrochloride, are explored for their potential use as antidiabetic agents, similar to metformin .
Industry: In the industrial sector, allylbiguanide hydrochloride is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties .
Wirkmechanismus
The mechanism of action of allylbiguanide hydrochloride involves its interaction with biological membranes, leading to increased membrane rigidity and disruption of membrane integrity . This disruption can result in the leakage of cellular contents and eventual cell death. The compound’s antimicrobial activity is primarily due to its ability to bind to negatively charged phosphate head groups of phospholipids in bacterial cell walls .
Vergleich Mit ähnlichen Verbindungen
Metformin: A well-known antidiabetic agent with a similar biguanide structure.
Chlorhexidine: A widely used disinfectant and antiseptic with a biguanide structure.
Polyhexamethylene biguanide: A polymer with biocidal activity used in wound dressings and disinfectants.
Uniqueness: NIOSH/NJ7032600 is unique due to its specific allyl group, which imparts distinct chemical properties and potential applications compared to other biguanides. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
88513-40-0 |
|---|---|
Molekularformel |
C5H12ClN5 |
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-prop-2-enylguanidine;hydrochloride |
InChI |
InChI=1S/C5H11N5.ClH/c1-2-3-9-5(8)10-4(6)7;/h2H,1,3H2,(H6,6,7,8,9,10);1H |
InChI-Schlüssel |
TURJMQNFYZZUNY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN=C(N)N=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B8591385.png)

![9-[3-(Dimethylamino)propyl]-9H-fluorene-9-carbonitrile](/img/structure/B8591393.png)









